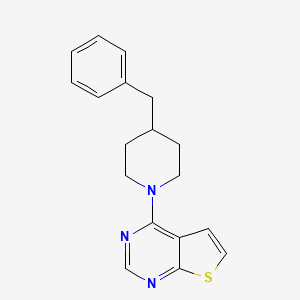

Histamine receptors inhibitor 1

Description

Propriétés

IUPAC Name |

4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3S/c1-2-4-14(5-3-1)12-15-6-9-21(10-7-15)17-16-8-11-22-18(16)20-13-19-17/h1-5,8,11,13,15H,6-7,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQCKNBBHOVJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=C4C=CSC4=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Modern Quest for Allergy Relief: A Technical Guide to the Discovery and Development of Novel Histamine H1 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the discovery and development of novel histamine H1 receptor antagonists. We delve into the intricate signaling pathways, present key quantitative data for prominent compounds, and offer detailed protocols for essential experimental procedures. This document is intended to serve as a valuable resource for professionals engaged in the pursuit of next-generation antihistamines with improved efficacy and safety profiles.

The Histamine H1 Receptor and Its Signaling Cascade

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating allergic and inflammatory responses. Upon binding of its endogenous ligand, histamine, the H1 receptor undergoes a conformational change, leading to the activation of the Gq/11 family of G-proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological manifestations of an allergic reaction, such as increased vascular permeability, smooth muscle contraction, and the release of pro-inflammatory mediators.

The Evolution of H1 Receptor Antagonists

The development of H1 receptor antagonists has progressed through distinct generations, each offering improvements in selectivity and side-effect profiles.

-

First-generation antagonists , such as diphenhydramine and chlorpheniramine, are effective but are limited by their ability to cross the blood-brain barrier, leading to sedative effects. They also tend to have lower receptor selectivity, resulting in anticholinergic side effects.

-

Second-generation antagonists , including cetirizine, loratadine, and fexofenadine, were designed to be more peripherally selective, with reduced central nervous system penetration, thereby minimizing sedation. Many of these compounds are zwitterionic at physiological pH, which limits their ability to cross the blood-brain barrier.

-

Third-generation antagonists are often active metabolites or enantiomers of second-generation drugs, such as levocetirizine (the active R-enantiomer of cetirizine) and desloratadine (the active metabolite of loratadine). These compounds aim to provide a more favorable pharmacokinetic and pharmacodynamic profile with a lower risk of adverse effects.

Quantitative Analysis of Novel H1 Receptor Antagonists

The discovery and development of novel H1 antagonists rely on rigorous quantitative assessment of their binding affinity and functional potency. Key parameters include the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following tables summarize these values for several recently developed H1 receptor antagonists.

Table 1: In Vitro Binding Affinity (Ki) and Functional Potency (IC50) of Selected H1 Receptor Antagonists

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |

| Rupatadine | H1 Receptor | [3H]mepyramine binding (guinea pig cerebellum) | 102 | - | |

| Loratadine | H1 Receptor | [3H]mepyramine binding (guinea pig cerebellum) | 127 | - | |

| Terfenadine | H1 Receptor | [3H]mepyramine binding (guinea pig cerebellum) | 144 | - | |

| Emedastine | H1 Receptor | [3H]pyrilamine binding (rodent brain) | 1.3 ± 0.1 | 1.44 ± 0.3 (phosphoinositide turnover) | |

| Bilastine | H1 Receptor | - | - | 5.15 (wheal inhibition) | |

| Bilastine | H1 Receptor | - | - | 1.25 (flare inhibition) | |

| Levocetirizine | H1 Receptor | Receptor affinity is 2x greater than cetirizine | - | - | |

| Desloratadine | H1 Receptor | - | - | 24.12 |

Table 2: Pharmacokinetic Properties of Selected Second and Third-Generation H1 Receptor Antagonists

| Compound | Bioavailability (%) | Protein Binding (%) | Metabolism | Elimination Half-life (hours) | Excretion | Reference(s) |

| Levocetirizine | High | 91-92% | Minimal (<14%), primarily CYP3A4 | 8 to 9 | Urine: 85%, Feces: 12.9% | |

| Rupatadine | - | 98-99% | Significant presystemic, CYP3A4 | 5.9 | Urine and Feces | |

| Cetirizine | >70% | 88-96% | Negligible liver enzyme interaction | ~7 | Primarily urine | |

| Loratadine | - | - | Rapidly metabolized to descarboethoxyloratadine | - | - | |

| Fexofenadine | - | - | - | - | - | |

| Bilastine | - | - | - | - | - |

Experimental Protocols for Antagonist Characterization

The identification and characterization of novel H1 receptor antagonists involve a battery of in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay for H1 Receptor

This assay determines the binding affinity of a test compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials and Reagents:

-

Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293) or tissues (e.g., guinea pig cerebellum) expressing the histamine H1 receptor.

-

Radioligand: [3H]mepyramine (specific activity ~20-30 Ci/mmol).

-

Test Compound: Serial dilutions of the novel antagonist.

-

Non-labeled Ligand (for non-specific binding): Mianserin or promethazine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

96-well plates.

-

Cell harvester.

-

Scintillation counter.

Protocol:

-

Membrane Preparation:

-

Homogenize the cells or tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

-

Store the membrane aliqu

-

An In-depth Technical Guide to the Mechanism of Action of First-Generation H1 Receptor Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of first-generation H1 receptor inhibitors. It delves into their molecular interactions, the signaling pathways they modulate, and the experimental protocols used to characterize their activity. Quantitative data on binding affinities and pharmacokinetics are presented for comparative analysis, and the structural basis for their therapeutic effects and side-effect profiles are elucidated through detailed diagrams.

Core Mechanism of Action: Inverse Agonism at the H1 Receptor

First-generation H1 receptor inhibitors, commonly known as antihistamines, exert their primary therapeutic effect by targeting the histamine H1 receptor, a G-protein coupled receptor (GPCR).[1] Contrary to their historical designation as antagonists, these drugs are more accurately classified as inverse agonists.[1]

Histamine H1 receptors exist in a conformational equilibrium between an inactive (R) and an active (R) state.[1] In the absence of a ligand, a small fraction of H1 receptors spontaneously adopts the active conformation, leading to a basal level of constitutive activity. Histamine, the endogenous agonist, binds preferentially to the R state, shifting the equilibrium towards the active conformation and eliciting a physiological response.[1]

First-generation H1 antihistamines, on the other hand, demonstrate a higher affinity for the inactive R state.[1] By binding to and stabilizing this conformation, they shift the equilibrium away from the active state, thereby reducing the basal signaling of the receptor.[1] This inverse agonism is the fundamental mechanism by which these drugs alleviate the symptoms of allergic reactions mediated by histamine.

Signaling Pathways Modulated by First-Generation H1 Receptor Inhibitors

The histamine H1 receptor is coupled to the Gq/11 family of G-proteins. Upon activation by histamine, the α-subunit of Gq/11 activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration activates various downstream signaling cascades, leading to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which is involved in a variety of cellular responses, including inflammation.

First-generation H1 receptor inhibitors, by stabilizing the inactive state of the H1 receptor, prevent this signaling cascade from being initiated by histamine. This blockade of the Gq/11-PLC-IP3/DAG pathway is central to their anti-allergic effects.

Off-Target Receptor Binding and Side Effects

A defining characteristic of first-generation H1 antihistamines is their lack of receptor selectivity.[2] Due to structural similarities with other endogenous neurotransmitters, these compounds also bind to and inhibit muscarinic, α-adrenergic, and serotonergic receptors.[1] This off-target activity is responsible for their well-known side-effect profile.

-

Anticholinergic (Muscarinic) Effects: Blockade of muscarinic acetylcholine receptors leads to dry mouth, blurred vision, urinary retention, and constipation.[2] In the central nervous system, this can contribute to sedation and cognitive impairment.[2]

-

Anti-α-Adrenergic Effects: Inhibition of α-adrenergic receptors can cause dizziness and postural hypotension.

-

Anti-Serotonergic Effects: Some first-generation antihistamines, like cyproheptadine, also block serotonin receptors, which can lead to increased appetite and weight gain.[2]

The ability of these lipophilic molecules to readily cross the blood-brain barrier is a key factor in their sedative effects, which result from the blockade of H1 and muscarinic receptors in the central nervous system.[3][4]

Quantitative Data

The following tables summarize the binding affinities and pharmacokinetic properties of several common first-generation H1 receptor inhibitors.

Table 1: Receptor Binding Affinities (Ki in nM) of First-Generation H1 Antihistamines

| Drug | H1 Receptor | Muscarinic Receptor | α-Adrenergic Receptor | Serotonin Receptor (5-HT) |

| Diphenhydramine | 1.1 | 130 | 780 | 330 |

| Chlorpheniramine | 0.8 | 2,800 | 1,400 | 4,900 |

| Promethazine | 0.1 | 2.6 | 2.8 | 1.9 |

| Hydroxyzine | 2.2 | 5,600 | - | 340 |

| Cyproheptadine | 0.5 | 9.0 | 160 | 0.5 |

| Doxepin | 0.09 | 6.8 | 3.5 | 0.9 |

Note: Ki values are compiled from various sources and may vary depending on the experimental conditions. A lower Ki value indicates a higher binding affinity.

Table 2: Pharmacokinetic Properties of First-Generation H1 Antihistamines

| Drug | Bioavailability (%) | Half-life (hours) | Protein Binding (%) |

| Diphenhydramine | 40-60[5] | 3.4-9.3[5] | 80-85 |

| Chlorpheniramine | ~34[6] | 14-25[6] | 72 |

| Promethazine | ~25[6] | 10-14[6] | 93 |

| Hydroxyzine | - | ~20[6] | 93 |

| Cyproheptadine | - | ~8 | 96 |

| Doxepin | 13-45 | 8-24 | 80-85 |

Note: Pharmacokinetic parameters can vary between individuals.

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the H1 receptor.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues known to express H1 receptors (e.g., HEK293 cells transfected with the human H1 receptor gene) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation to wells containing:

-

A fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine).

-

A range of concentrations of the unlabeled test compound.

-

A high concentration of a known H1 antagonist (e.g., mianserin) to determine non-specific binding.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 4 hours).

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit histamine-induced calcium release, providing a measure of its functional antagonism at the H1 receptor.

Methodology:

-

Cell Culture: Seed cells expressing the H1 receptor (e.g., CHO-K1 or HEK293 cells) into a black, clear-bottom 96-well plate and culture overnight.

-

Dye Loading: Wash the cells with a suitable buffer (e.g., HHBS) and then incubate them with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for approximately one hour at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of the first-generation H1 inhibitor for a defined period.

-

Agonist Stimulation: Add a fixed concentration of histamine to the wells to stimulate the H1 receptors and induce calcium mobilization.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 525 nm emission for Fluo-4) over time using a microplate reader.

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of the test compound.

-

Plot the percentage of inhibition of the histamine response against the logarithm of the test compound concentration.

-

Calculate the IC₅₀ value, which represents the concentration of the inhibitor that causes a 50% reduction in the histamine-induced calcium flux.

-

Conclusion

First-generation H1 receptor inhibitors are effective anti-allergic agents that function as inverse agonists at the H1 receptor, thereby blocking the Gq/11-mediated signaling cascade. Their clinical utility is, however, often limited by a lack of receptor selectivity, leading to a range of side effects, most notably sedation and anticholinergic effects. A thorough understanding of their mechanism of action, off-target activities, and pharmacokinetic profiles, as characterized by the experimental methods detailed in this guide, is crucial for the rational use of these drugs and for the development of safer and more selective antihistamines.

References

The Molecular Pharmacology of Second-Generation H1 Antihistamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Second-generation H1 antihistamines represent a cornerstone in the management of allergic disorders, including allergic rhinitis and chronic urticaria. Their development marked a significant advancement over first-generation agents, primarily due to their improved safety profile, characterized by a substantial reduction in sedative and anticholinergic side effects.[1][2] This improvement is largely attributed to their lower propensity to cross the blood-brain barrier.[1][2] This technical guide provides an in-depth exploration of the molecular pharmacology of these agents, focusing on their interaction with the histamine H1 receptor, downstream signaling pathways, and the experimental methodologies used for their characterization.

H1 Receptor Binding and Affinity

The therapeutic efficacy of second-generation H1 antihistamines is intrinsically linked to their high affinity for the histamine H1 receptor. This affinity is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity. The binding affinities of several prominent second-generation H1 antihistamines are summarized in the table below. It is important to note that these drugs act as inverse agonists, meaning they stabilize the inactive conformation of the H1 receptor, rather than simply blocking the binding of histamine.

| Antihistamine | Chemical Class | Mean Ki (nM) |

| Levocetirizine | Piperazine | ~0.5 - 1.0 |

| Desloratadine | Piperidine | ~0.4 - 2.5 |

| Fexofenadine | Piperidine | ~10 - 30 |

| Loratadine | Piperidine | ~15 - 50 |

| Cetirizine | Piperazine | ~2 - 6 |

| Bilastine | Piperidine | ~44 |

| Rupatadine | Piperidine | ~100 |

Note: Ki values can vary depending on the experimental conditions and cell systems used. The values presented are approximate ranges gathered from multiple sources for comparative purposes.

Receptor Occupancy at Therapeutic Doses

While in vitro binding affinity (Ki) is a critical parameter, the clinical effectiveness of an antihistamine is more directly related to its receptor occupancy (RO) in vivo at therapeutic doses. Receptor occupancy is a measure of the percentage of H1 receptors that are bound by the drug in a target tissue. Several studies have demonstrated a strong correlation between H1 receptor occupancy and the suppression of allergic symptoms, such as the wheal and flare response.[3][4]

| Antihistamine | Therapeutic Dose | H1 Receptor Occupancy (Peripheral) |

| Levocetirizine | 5 mg | High (~70-90% at Cmax) |

| Desloratadine | 5 mg | High (~70-85% at Cmax) |

| Fexofenadine | 120-180 mg | Moderate to High (~60-80% at Cmax) |

| Cetirizine | 10 mg | High (~70-90% at Cmax) |

Note: Receptor occupancy values are estimates derived from clinical studies and can be influenced by factors such as the timing of measurement relative to dosing and the specific tissue being assessed.

H1 Receptor Signaling Pathways

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[5] Activation of the H1 receptor by histamine initiates a cascade of intracellular events that ultimately lead to the physiological manifestations of an allergic response. Second-generation H1 antihistamines, by acting as inverse agonists, prevent the initiation of this signaling cascade.

Canonical Gq/11-PLC Pathway

The primary signaling pathway activated by the H1 receptor involves the activation of phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction and increased vascular permeability.

NF-κB and PLA2 Signaling Pathways

In addition to the canonical Gq/11-PLC pathway, H1 receptor activation has been shown to modulate other signaling cascades, including the nuclear factor-kappa B (NF-κB) and phospholipase A2 (PLA2) pathways.[5][6] NF-κB is a key transcription factor involved in the inflammatory response.[5] H1 receptor-mediated activation of NF-κB can contribute to the expression of pro-inflammatory cytokines and adhesion molecules.[6] The activation of PLA2 leads to the release of arachidonic acid, a precursor for the synthesis of pro-inflammatory lipid mediators such as prostaglandins and leukotrienes.[7][8]

Experimental Protocols

Radioligand Binding Assay ([3H]mepyramine)

Radioligand binding assays are fundamental for determining the affinity (Ki) of a drug for its receptor. The following is a generalized protocol for a competitive binding assay using [3H]mepyramine, a radiolabeled H1 antagonist.

Materials:

-

Cell membranes expressing the human H1 receptor (e.g., from CHO or HEK293 cells)

-

[3H]mepyramine (radioligand)

-

Unlabeled second-generation H1 antihistamine (test compound)

-

Non-specific binding control (e.g., a high concentration of a different H1 antagonist like mianserin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Workflow:

Procedure:

-

Membrane Preparation: Homogenize cells expressing the H1 receptor in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + [3H]mepyramine), non-specific binding (membranes + [3H]mepyramine + high concentration of non-labeled antagonist), and competitive binding (membranes + [3H]mepyramine + serial dilutions of the test antihistamine).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the test antihistamine concentration.

-

Determine the IC50 value (the concentration of the test drug that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Functional Assays

Functional assays are essential for determining whether a compound that binds to the H1 receptor acts as an agonist, antagonist, or inverse agonist.

Calcium Flux Assay: This assay measures changes in intracellular calcium concentration following receptor activation.

Materials:

-

Cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Histamine (agonist control)

-

Test antihistamine

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating: Seed the H1 receptor-expressing cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Assay:

-

To determine antagonist activity, pre-incubate the cells with the test antihistamine for a specific period.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject a solution of histamine and immediately begin recording the fluorescence signal over time.

-

A decrease in the histamine-induced calcium peak in the presence of the test compound indicates antagonist activity.

-

To determine inverse agonist activity, measure the baseline fluorescence of cells incubated with the test compound alone. A decrease in the basal calcium signal compared to untreated cells suggests inverse agonism.

-

Inositol Monophosphate (IP1) Accumulation Assay: This assay provides a more direct measure of PLC activation by quantifying the accumulation of a downstream metabolite of IP3, inositol monophosphate (IP1).

Materials:

-

Cells expressing the human H1 receptor

-

IP1 accumulation assay kit (commercially available, often utilizing HTRF technology)

-

Histamine (agonist control)

-

Test antihistamine

Procedure:

-

Cell Stimulation: Plate the cells and incubate them with the test antihistamine (for antagonist/inverse agonist testing) or histamine (for agonist testing) in the presence of LiCl (which blocks the degradation of IP1).

-

Lysis and Detection: Lyse the cells and perform the IP1 detection assay according to the kit manufacturer's protocol. This typically involves the addition of IP1-d2 (acceptor) and an anti-IP1 antibody labeled with a fluorescent donor.

-

Measurement: Read the fluorescence on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced in the cells.

Conclusion

Second-generation H1 antihistamines are highly effective and well-tolerated medications for allergic diseases due to their specific molecular interactions with the H1 receptor. Their high binding affinity, significant receptor occupancy at therapeutic doses, and inverse agonist activity at the H1 receptor collectively contribute to their potent anti-allergic effects with a minimal side-effect profile. A thorough understanding of their molecular pharmacology, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development of novel and improved therapies for allergic conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The concept of receptor occupancy to predict clinical efficacy: a comparison of second generation H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Role of phospholipase A2 activation in histamine release from human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of phospholipase A2 on numbers of histamine H1 receptors in guinea pig lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Histamine H1 Receptor Signaling in Allergic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histamine, a key mediator in allergic inflammation, exerts its pleiotropic effects primarily through the histamine H1 receptor (H1R), a member of the G-protein coupled receptor (GPCR) superfamily.[1] Activation of H1R on various cell types, including smooth muscle cells, endothelial cells, and immune cells, orchestrates the characteristic symptoms of allergic reactions, ranging from vasodilation and increased vascular permeability to bronchoconstriction and pruritus.[1][2] This technical guide provides an in-depth exploration of the core signaling pathways initiated by H1R activation in the context of allergic inflammation. It details the canonical Gq/11-mediated cascade, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling events, as well as the involvement of other critical pathways such as the Extracellular signal-regulated kinase (ERK) cascade and the activation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). This document is intended to serve as a comprehensive resource, offering detailed experimental protocols for key assays, quantitative data on ligand-receptor interactions, and visual representations of the signaling networks to facilitate further research and therapeutic development in the field of allergy and immunology.

The Histamine H1 Receptor

The histamine H1 receptor is a rhodopsin-like GPCR that is ubiquitously expressed throughout the body.[3][4] In the context of allergic inflammation, H1R is prominently found on airway smooth muscle, vascular endothelial cells, sensory neurons, and various immune cells, including dendritic cells, monocytes/macrophages, and lymphocytes.[2][4] Upon binding of its endogenous ligand, histamine, the H1R undergoes a conformational change that facilitates its coupling to and activation of the heterotrimeric G-protein, Gq/11.[2][5]

Core Signaling Pathways

The Canonical Gq/11-PLC-IP3/DAG Pathway

The primary signaling cascade initiated by H1R activation is mediated through the Gq/11 family of G-proteins.[6][7] This pathway is central to many of the acute manifestations of allergic reactions.

-

G-Protein Activation: Histamine binding to H1R promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.[6] This leads to the dissociation of the Gαq/11-GTP subunit from the Gβγ dimer.[6]

-

Phospholipase C Activation: The activated Gαq/11-GTP subunit directly binds to and activates phospholipase C-beta (PLCβ).[6][8]

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8]

-

Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+).[6][8] This rapid increase in cytosolic Ca2+ is a critical event that mediates cellular responses such as smooth muscle contraction and increased vascular permeability.[7]

-

Protein Kinase C Activation: DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[6][9] PKC, in turn, phosphorylates a multitude of downstream target proteins, leading to the activation of further signaling cascades, including the ERK/MAPK pathway and the NF-κB pathway.[9][10]

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation, and its activation is a key event in allergic inflammatory responses.[11] The H1 receptor can activate NF-κB through both constitutive and agonist-dependent mechanisms.[11]

-

PKC-Dependent Activation: As mentioned earlier, PKC, activated by DAG and Ca2+, can phosphorylate and activate downstream kinases that are part of the NF-κB signaling cascade.[6] This ultimately leads to the phosphorylation and degradation of the inhibitory IκB proteins, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6]

-

Constitutive Activity: The H1 receptor exhibits a degree of constitutive (agonist-independent) activity that can also lead to NF-κB activation.[11][12] This basal signaling is thought to be mediated primarily through Gβγ subunits.[11] Inverse agonists, a class of H1R antagonists, can inhibit this constitutive activity.[12]

ERK/MAPK Signaling Pathway

The Extracellular signal-regulated kinase (ERK), a member of the Mitogen-Activated Protein Kinase (MAPK) family, is another important signaling molecule activated downstream of H1R.[10] ERK phosphorylation plays a role in the production of inflammatory cytokines.[10]

-

Gq-Protein and Arrestin-Mediated Activation: H1R-mediated ERK phosphorylation can be regulated by both Gq protein-dependent and arrestin-dependent pathways.[10] The Gq protein/Ca2+/PKC pathway leads to a prompt and transient ERK phosphorylation, while the GRK/arrestin/clathrin/Raf/MEK pathway results in a slower and more sustained ERK activation.[10] These distinct temporal patterns of ERK activation may contribute to the early and late phases of histamine-induced allergic and inflammatory responses.[10]

Quantitative Data

The interaction of ligands with the H1 receptor can be quantified through various parameters, providing valuable information for drug development.

Table 1: Binding Affinities (Ki) of Common H1 Receptor Antagonists

| Antagonist | Ki (nM) | Reference |

| Mepyramine | 1 | [5] |

| (+)-Chlorpheniramine | 4 | [5] |

| Cetirizine | ~6 | [13] |

| Levocetirizine | ~3 | [13] |

| Dextrocetirizine | ~100 | [13] |

| Emedastine | 1.3 | [14] |

Table 2: Functional Potencies (EC50/IC50) of H1 Receptor Ligands

| Ligand | Assay | Cell Type | Parameter | Value (µM) | Reference |

| Histamine | Inositol Phosphate Accumulation | C6 glioma cells | EC50 | 24 | [5] |

| Histamine | Intracellular Ca2+ Elevation | Human Non-Pigmented Ciliary Epithelial Cells | EC50 | 10 | [6] |

| Mepyramine | Inhibition of Histamine-induced Ca2+ response | Mouse preoptic/anterior hypothalamic neurons | IC50 | 0.02 | [9] |

| trans-Triprolidine | Inhibition of Histamine-induced Ca2+ response | Mouse preoptic/anterior hypothalamic neurons | IC50 | 0.2 | [9] |

Table 3: Kinetic Parameters of H1 Receptor Ligands

| Ligand | k_on (M⁻¹min⁻¹) | k_off (min⁻¹) | Residence Time (min) | Reference |

| [³H]-mepyramine | 1.1 x 10⁸ | 0.22 | 4.5 | [1] |

| Levocetirizine | - | 0.011 | 90.9 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of H1R signaling.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the H1 receptor.

Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the H1 receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[2]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[2]

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[2]

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.[2]

-

-

Assay Incubation:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled H1R antagonist (e.g., [³H]mepyramine), and varying concentrations of the unlabeled test compound.[2]

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known H1R antagonist).[2]

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[2]

-

-

Filtration and Washing:

-

Scintillation Counting and Data Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[2]

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Intracellular Calcium Measurement

This assay measures the increase in intracellular calcium concentration following H1R activation.

Protocol:

-

Cell Culture and Plating:

-

Dye Loading:

-

Fluorescence Measurement:

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence microplate reader.

-

Establish a baseline fluorescence reading.[15]

-

Inject a solution of histamine (or other agonist) into each well and immediately begin recording the fluorescence intensity over time.[15]

-

For antagonist studies, pre-incubate the cells with the antagonist before adding the agonist.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Calculate the peak response for each concentration of agonist or antagonist.

-

Plot the response against the log concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Western Blot for ERK Phosphorylation

This technique is used to detect the phosphorylation and activation of ERK in response to H1R stimulation.

Protocol:

-

Cell Culture and Stimulation:

-

Culture appropriate cells to near confluence and serum-starve them to reduce basal ERK phosphorylation.[16]

-

Stimulate the cells with histamine for various time points.

-

-

Cell Lysis and Protein Quantification:

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[17]

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).[10]

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]

-

-

Detection and Analysis:

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB in response to H1R activation.

Protocol:

-

Cell Culture and Transfection:

-

Cell Stimulation:

-

After allowing for protein expression, stimulate the transfected cells with histamine or other test compounds for an appropriate duration (e.g., 6-24 hours).[4]

-

-

Cell Lysis:

-

Wash the cells with PBS and lyse them using a suitable lysis buffer.[4]

-

-

Luciferase Assay:

-

Add a luciferase assay reagent containing the substrate luciferin to the cell lysates.[18]

-

-

Luminescence Measurement:

-

Measure the luminescence produced using a luminometer. The light output is proportional to the NF-κB transcriptional activity.[18]

-

Conclusion

The histamine H1 receptor plays a pivotal role in the pathophysiology of allergic inflammation. A thorough understanding of its intricate signaling pathways is paramount for the development of novel and more effective anti-allergic therapies. This technical guide has provided a detailed overview of the core H1R signaling cascades, including the canonical Gq/11-PLC pathway, and the activation of NF-κB and ERK. The inclusion of quantitative data and detailed experimental protocols aims to equip researchers and drug development professionals with the necessary tools to further investigate H1R biology and to screen for and characterize new therapeutic agents. Future research will likely focus on the cross-talk between these pathways and the identification of novel downstream effectors, which may unveil new targets for intervention in allergic diseases.

References

- 1. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bowdish.ca [bowdish.ca]

- 5. Endogenous expression of histamine H1 receptors functionally coupled to phosphoinositide hydrolysis in C6 glioma cells: regulation by cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histamine H1 receptor occupancy triggers inositol phosphates and intracellular calcium mobilization in human non-pigmented ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cetirizine - Wikipedia [en.wikipedia.org]

- 14. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 18. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Biology of the Histamine H1 Receptor Binding Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human histamine H1 receptor (H1R) is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating allergic and inflammatory responses. As the primary target for antihistamines, a thorough understanding of its three-dimensional structure and ligand-binding mechanisms is crucial for the development of more effective and selective therapeutics. This guide provides a detailed examination of the H1R binding site, integrating structural data from X-ray crystallography and cryo-electron microscopy (cryo-EM). We will explore the molecular determinants of ligand recognition for agonists and antagonists, present key quantitative binding data, detail common experimental methodologies, and visualize the receptor's signaling pathway and experimental workflows.

Introduction to the Histamine H1 Receptor

The histamine H1 receptor is a member of the rhodopsin-like GPCR family, activated by the endogenous biogenic amine, histamine.[1] Its activation is a key event in type I hypersensitivity reactions, leading to symptoms like itching, vasodilation, and bronchoconstriction.[2][3] H1R is widely expressed in tissues such as smooth muscles, vascular endothelial cells, and the central nervous system.[1] Antagonists targeting this receptor, known as antihistamines, are a cornerstone in the treatment of allergic conditions. They are broadly classified into first-generation drugs, which can cross the blood-brain barrier and cause sedation, and second-generation drugs, which are non-sedating and exhibit higher receptor selectivity.[4] The elucidation of the H1R structure has been a milestone, providing a structural framework for understanding the molecular basis of action for these drugs and paving the way for rational drug design.[5]

Architecture of the H1R Ligand Binding Site

The three-dimensional structures of H1R, first determined by X-ray crystallography in complex with the first-generation antagonist doxepin, and more recently by cryo-EM in various states, have revealed a complex and adaptable binding pocket located within the transmembrane (TM) domain.[6][7][8]

The binding site is a deep cavity formed by residues from TM3, TM4, TM5, and TM6.[9] Key features include:

-

A Conserved Amine-Binding Region: Like other aminergic receptors, the H1R binding pocket features a highly conserved aspartate residue, Asp1073.32 (Ballesteros-Weinstein numbering), on TM3. This residue forms a crucial salt bridge with the protonated amine group present in histamine and most of its antagonists, anchoring the ligand in the pocket.[9]

-

Aromatic Pockets: The pocket is predominantly hydrophobic and contains two distinct aromatic subpockets that accommodate the aromatic moieties of ligands.[9] Key aromatic residues contributing to these interactions include Trp4286.48 , Tyr4316.51 , Phe4326.52 , and Phe4356.55 .[6][9] The interaction with the highly conserved Trp4286.48 is considered a key determinant for the inverse agonist activity of drugs like doxepin.[6]

-

Anion-Binding Region for Selectivity: A unique feature near the extracellular side of the binding pocket is an anion-binding region.[6][10] This region, formed by residues Lys179ECL2 and Lys1915.39 , is not conserved in other aminergic receptors.[6] The carboxyl group, a common feature of second-generation antihistamines like cetirizine and fexofenadine, forms electrostatic interactions with these lysine residues.[6][10] This interaction is a primary reason for the high selectivity of second-generation compounds for H1R and their reduced off-target effects.[10][11]

Quantitative Ligand Binding Data

The affinity of various ligands for the histamine H1 receptor has been extensively characterized. The following tables summarize key structural information and binding affinity constants (Ki or Kd) for selected ligands. Lower Ki/Kd values indicate higher binding affinity.

Table 1: Structural Determination of Human Histamine H1 Receptor

| PDB ID | Method | Resolution (Å) | State | Ligand |

| 3RZE [8] | X-ray Crystallography | 3.10 | Inactive | Doxepin |

| 7DFL [12] | Cryo-EM | - | Active (Gq-bound) | Histamine |

| 8YN2 [13] | Cryo-EM | - | Active (miniGq-bound) | Histamine |

Table 2: Binding Affinities of Selected Ligands for Human H1R

| Ligand Class | Ligand | Binding Affinity (Ki / Kd, nM) | Reference |

| 1st Gen. Antagonist | Doxepin | 0.020 - 0.31 | [14][15] |

| 1st Gen. Antagonist | Mepyramine (Pyrilamine) | 1.0 | [15] |

| 1st Gen. Antagonist | Diphenhydramine | 20 | [15] |

| 2nd Gen. Antagonist | Cetirizine (racemic) | 6 | [16] |

| 2nd Gen. Antagonist | Levocetirizine ((R)-enantiomer) | 3 | [16][17] |

| 2nd Gen. Antagonist | (S)-cetirizine | 100 | [16][17] |

| 2nd Gen. Antagonist | Desloratadine | > Cetirizine | [18] |

| 2nd Gen. Antagonist | Fexofenadine | > Loratadine | [18] |

Note: Binding affinity values can vary between studies depending on the experimental conditions and cell systems used.

H1R Signaling Pathway

The histamine H1 receptor primarily couples to the Gq/11 family of G-proteins.[1][19] Activation by histamine initiates a well-defined signaling cascade, leading to the cellular responses associated with allergy and inflammation.

Caption: H1R Gq/11 signaling pathway.

Upon histamine binding, the H1R undergoes a conformational change, activating the heterotrimeric Gq protein.[19] This causes the Gαq subunit to exchange GDP for GTP and dissociate from the Gβγ dimer.[19] The activated Gαq-GTP and Gβγ subunits both stimulate phospholipase C (PLC).[19][20] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[19] IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of stored calcium (Ca²⁺) into the cytosol.[19] The resulting increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), leading to a cascade of downstream signaling events that culminate in inflammatory and allergic responses.[19][21]

Experimental Protocols

The structural and functional characterization of the H1R binding site relies on a combination of sophisticated experimental techniques.

Structure Determination: X-ray Crystallography & Cryo-EM

Determining the high-resolution structure of a GPCR like H1R is a multi-step process.[22] While X-ray crystallography was the pioneering method, cryo-EM has become increasingly powerful, especially for capturing GPCRs in complex with their signaling partners.[23]

General Protocol:

-

Construct Design and Protein Expression: The gene for human H1R is cloned into an expression vector. To enhance stability and crystallization, the protein is often engineered. A common strategy is to fuse a stabilizing protein, such as T4 Lysozyme (T4L) or rubredoxin, into the flexible third intracellular loop (ICL3).[6] The modified receptor is then expressed in host systems, typically insect (e.g., Spodoptera frugiperda, Sf9) or mammalian (e.g., HEK293) cells.[12][22]

-

Solubilization and Purification: The expressed receptor is extracted from the cell membrane using detergents (e.g., digitonin).[24] Affinity chromatography is then used for purification, often via an engineered tag (e.g., a His-tag).

-

Sample Preparation for Structure Determination:

-

For X-ray Crystallography: The purified, ligand-bound receptor is crystallized, often using the lipidic cubic phase (LCP) method, which provides a membrane-like environment.[6]

-

For Cryo-EM: The purified receptor, often in complex with a G-protein or a stabilizing nanobody, is vitrified in a thin layer of ice on an EM grid.[7][12]

-

-

Data Collection and Structure Solution:

-

X-ray Crystallography: Crystals are exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the receptor is built and refined.[8]

-

Cryo-EM: The vitrified sample is imaged in a transmission electron microscope. Thousands of 2D images of individual receptor particles are collected, computationally aligned, and reconstructed into a 3D density map for model building.[12]

-

Caption: GPCR structure determination workflow.

Radioligand Binding Assays

These assays are the gold standard for quantifying the interaction between a ligand and a receptor.

Protocol for Competition Binding Assay (to determine Ki):

-

Preparation: Homogenates of cells expressing the H1R are prepared.[9][25]

-

Incubation: The cell homogenates are incubated in a buffer solution with:

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Site-Directed Mutagenesis

This technique is used to identify the functional role of specific amino acid residues in the binding pocket.[26][27]

Protocol:

-

Mutation: The DNA sequence of the H1R gene is altered to replace the codon for a specific amino acid (e.g., Lys191) with the codon for another amino acid (typically alanine, to remove the side chain's functionality without disrupting the main chain).[16][25]

-

Expression: The mutant receptor is expressed in a suitable cell line (e.g., COS-7 or HEK293).[25]

-

Analysis: Radioligand binding assays and/or functional assays are performed on the mutant receptor.

-

Comparison: The binding affinities and functional responses of ligands at the mutant receptor are compared to those at the wild-type receptor. A significant change in affinity or function indicates that the mutated residue plays an important role in the ligand's interaction with the receptor. For example, mutating Lys191 to alanine significantly reduces the binding affinity and dissociation half-time of levocetirizine, confirming the importance of this residue for its binding.[16]

Structural Basis of Ligand Specificity

The H1R binding site's architecture dictates the selectivity of different antihistamine generations.

Caption: Key ligand-receptor interaction logic.

-

First-Generation Antagonists (e.g., Doxepin): These ligands are relatively non-selective because their core interactions involve the protonated amine binding to Asp1073.32 and hydrophobic interactions with aromatic residues like Trp4286.48.[6][10] These features are highly conserved across many aminergic GPCRs, leading to off-target binding (e.g., to muscarinic or adrenergic receptors) and associated side effects.[6]

-

Second-Generation Antagonists (e.g., Cetirizine, Fexofenadine): These drugs achieve their high selectivity by possessing a carboxyl group that engages with the non-conserved anion-binding site (Lys179ECL2 and Lys1915.39).[6][10] This additional interaction locks the ligand into the H1R specifically, significantly reducing its affinity for other receptors. This structural feature is the molecular basis for their improved safety profile.[10][28]

Conclusion and Future Directions

The structural elucidation of the histamine H1 receptor has provided invaluable insights into the molecular mechanisms of ligand recognition, receptor activation, and drug selectivity. The detailed atomic maps of the binding site have rationalized the pharmacological differences between first- and second-generation antihistamines and have established a solid foundation for structure-based drug discovery.[5] Future research, leveraging high-resolution cryo-EM and advanced computational modeling, will likely focus on capturing more dynamic states of the receptor, exploring the binding of new chemical scaffolds, and designing ligands with fine-tuned properties, such as biased agonism or optimized kinetic profiles, to further refine the treatment of allergic diseases.

References

- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 2. Histamine receptor - Wikipedia [en.wikipedia.org]

- 3. news-medical.net [news-medical.net]

- 4. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Structure of the human histamine H1 receptor complex with doxepin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cryo-EM structure of the human histamine H1 receptor/Gq complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structural Analysis of the Histamine H1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Distinct binding of cetirizine enantiomers to human serum albumin and the human histamine receptor H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. droracle.ai [droracle.ai]

- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 16. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cetirizine - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. SMPDB [smpdb.ca]

- 20. researchgate.net [researchgate.net]

- 21. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An Online Resource for GPCR Structure Determination and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. portlandpress.com [portlandpress.com]

- 24. Solubilization and Characterization of Histamine H1 receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Mutational analysis of the histamine H1-receptor binding pocket of histaprodifens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Molecular determinants of ligand binding at the human histamine H1 receptor: Site-directed mutagenesis results analyzed with ligand docking and molecular dynamics studies at H1 homology and crystal structure models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Site-directed mutagenesis of the histamine H1-receptor reveals a selective interaction of asparagine207 with subclasses of H1-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. tus.elsevierpure.com [tus.elsevierpure.com]

The Pharmacological Odyssey of H1 Antihistamines: A Technical Guide to Their Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the pharmacological history of H1 antihistamine drug discovery. From the early serendipitous discoveries to the rational design of modern therapeutics, this document provides a comprehensive overview of the generations of H1 antihistamines, their mechanisms of action, and the experimental methodologies that underpinned their development. Quantitative data is presented in structured tables for comparative analysis, and key biological and experimental processes are visualized through detailed diagrams.

A Century of Fighting Histamine: The Evolution of H1 Antihistamines

The story of H1 antihistamines is a multi-generational saga of chemical ingenuity and evolving pharmacological understanding. It began with the identification of histamine as a key mediator of allergic reactions and has progressed through three distinct generations of drugs, each with improved efficacy and safety profiles.

First-Generation: The Pioneers with a Sedative Side

The first-generation H1 antihistamines emerged in the 1940s. These early drugs, such as diphenhydramine and chlorpheniramine, were revolutionary in their ability to alleviate allergic symptoms. However, their utility was often limited by their significant sedative effects. Due to their lipophilic nature, they readily crossed the blood-brain barrier, leading to drowsiness and cognitive impairment. Furthermore, they exhibited poor receptor selectivity, often interacting with muscarinic, cholinergic, and alpha-adrenergic receptors, resulting in a range of side effects like dry mouth and blurred vision.

Second-Generation: The Dawn of Non-Sedating Relief

The 1980s marked a significant turning point with the introduction of second-generation H1 antihistamines like loratadine and cetirizine. These drugs were specifically designed to be more selective for the peripheral H1 receptors and less able to penetrate the blood-brain barrier. This was achieved by developing molecules with lower lipophilicity and a higher affinity for P-glycoprotein, an efflux transporter in the brain. The result was a class of antihistamines that provided effective allergy relief with a dramatically reduced sedative profile, significantly improving patient quality of life.

Third-Generation: Refining the Best for Enhanced Safety

The third generation of H1 antihistamines consists of the active metabolites or isomers of second-generation drugs, such as levocetirizine (the active enantiomer of cetirizine) and desloratadine (the active metabolite of loratadine). The primary driver for their development was to further enhance safety by eliminating any remaining, albeit rare, potential for cardiac side effects associated with some second-generation parent drugs. These "third-generation" agents offer a highly favorable risk-to-benefit ratio, providing potent and long-lasting antihistaminic effects with a minimal side effect profile.

The Target: H1 Receptor Signaling

The therapeutic effects of H1 antihistamines are mediated through their interaction with the histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Understanding the H1 receptor signaling pathway is crucial for appreciating the mechanism of action of these drugs.

Upon binding of histamine, the H1 receptor undergoes a conformational change, activating the associated Gq/11 protein. This initiates a downstream signaling cascade, as depicted in the diagram below.

H1 antihistamines act as inverse agonists, meaning they bind to the inactive conformation of the H1 receptor and shift the equilibrium away from the active state, thereby preventing histamine-induced signaling.

Quantifying a Generation Gap: Comparative Physicochemical and Pharmacological Properties

The evolution of H1 antihistamines is clearly reflected in their physicochemical and pharmacological properties. The following tables summarize key quantitative data for representative drugs from each generation, highlighting the molecular changes that led to improved clinical profiles.

Table 1: Physicochemical Properties of Representative H1 Antihistamines

| Generation | Drug | Molecular Weight ( g/mol ) | LogP | pKa | Polar Surface Area (Ų) |

| First | Diphenhydramine | 255.35 | 3.27 | 9.0 | 12.47 |

| Chlorpheniramine | 274.78 | 3.4 | 9.2 | 16.13 | |

| Promethazine | 284.42 | 4.83 | 9.1 | 6.48 | |

| Second | Loratadine | 382.88 | 5.2 | 5.0 | 42.41 |

| Cetirizine | 388.89 | 3.25 | 2.9, 8.0 | 53.01 | |

| Fexofenadine | 501.68 | 3.2 | 4.25, 9.53 | 91.56 | |

| Third | Levocetirizine | 388.89 | 3.25 | 2.9, 8.0 | 53.01 |

| Desloratadine | 310.82 | 4.01 | 4.2, 9.4 | 15.71 |

Table 2: H1 Receptor Binding Affinities (Ki) of Representative H1 Antihistamines

| Generation | Drug | Ki (nM) |

| First | Diphenhydramine | 2.5 - 15 |

| Chlorpheniramine | 1.8 - 5.6 | |

| Promethazine | 0.4 - 2.0 | |

| Second | Loratadine | 25 - 50 |

| Cetirizine | 2.9 - 6.0 | |

| Fexofenadine | 10 - 30 | |

| Third | Levocetirizine | ~3.0 |

| Desloratadine | 0.4 - 2.5 |

Note: Ki values can vary depending on the experimental conditions and assay used.

The Benchtop to Bedside Journey: Key Experimental Protocols

The discovery and development of H1 antihistamines have relied on a suite of in vitro and in vivo experimental models. These assays are essential for identifying lead compounds, characterizing their pharmacological properties, and evaluating their efficacy and safety.

In Vitro Assays: Receptor Binding and Functional Activity

H1 Receptor Radioligand Binding Assay

This assay is a cornerstone of antihistamine research, used to determine the binding affinity of a compound for the H1 receptor.

-

Principle: A radiolabeled ligand with known high affinity for the H1 receptor (e.g., [³H]mepyramine) is incubated with a source of H1 receptors (e.g., cell membranes from cells overexpressing the receptor). The test compound is added at varying concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptors is measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Materials:

-

H1 receptor-expressing cell membranes (e.g., from HEK293 or CHO cells)

-

Radioligand (e.g., [³H]mepyramine)

-

Test compounds

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Incubate cell membranes with the radioligand and varying concentrations of the test compound in the incubation buffer.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

In Vivo Models: Assessing Efficacy and Side Effects

Histamine-Induced Skin Wheal and Flare Test

This is a classic in vivo model to assess the antihistaminic activity of a compound in a living organism.

-

Principle: Histamine is injected intradermally into the skin of an animal (commonly guinea pigs or rabbits), causing a localized inflammatory response characterized by a raised wheal (edema) and a surrounding red flare (vasodilation). The test compound is administered systemically or topically before the histamine challenge. The ability of the compound to reduce the size of the wheal and flare is a measure of its H1 antihistamine efficacy.

-

Materials:

-

Test animals (e.g., guinea pigs, rabbits)

-

Histamine solution

-

Test compound formulation

-

Calipers or imaging system to measure the wheal and flare size

-

-

Procedure:

-

Administer the test compound to the animals at various doses.

-

After a predetermined time, inject a standard dose of histamine intradermally into a shaved area of the skin.

-

At a specified time point after the histamine injection, measure the diameter of the wheal and flare.

-

Compare the size of the wheal and flare in the treated groups to a vehicle-treated control group to determine the percentage of inhibition.

-

Evaluation of Sedative Effects

Assessing the central nervous system (CNS) side effects, particularly sedation, is crucial for the development of non-sedating antihistamines.

-

Principle: Various behavioral tests in rodents are used to evaluate the sedative properties of a compound. These tests measure changes in spontaneous locomotor activity, motor coordination, or sleep-wake cycles.

-

Common Models:

-

Open Field Test: Measures spontaneous locomotor activity and exploratory behavior. A sedative compound will typically reduce the distance traveled and the number of rearing events.

-

Rotarod Test: Assesses motor coordination and balance. Animals are placed on a rotating rod, and the time they can stay on the rod before falling is measured. Sedative drugs will decrease the latency to fall.

-

Barbiturate-Induced Sleeping Time: Measures the potentiation of the hypnotic effect of a barbiturate. A sedative antihistamine will prolong the duration of sleep induced by a sub-hypnotic dose of a barbiturate.

-

Visualizing the Path to Discovery: A Representative Workflow

The discovery and development of a new H1 antihistamine is a complex, multi-stage process. The following diagram illustrates a typical workflow from initial concept to a potential clinical candidate.

This guide has provided a technical overview of the pharmacological history and development of H1 antihistamines. The continuous refinement of these drugs, driven by a deeper understanding of their pharmacology and the application of robust experimental methodologies, serves as a compelling example of rational drug design in modern medicine. The journey from the sedating first-generation agents to the highly specific and safe third-generation drugs highlights the remarkable progress in the field and offers valuable lessons for future drug discovery endeavors.

The Role of Histamine H1 Receptors in Central Nervous System Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The histamine H1 receptor (H1R), a G protein-coupled receptor (GPCR), is a critical mediator of histaminergic neurotransmission within the central nervous system (CNS). Beyond its well-known role in allergic responses and wakefulness, the H1R is increasingly implicated in the pathophysiology of a range of CNS disorders, including Alzheimer's disease, schizophrenia, depression, and Parkinson's disease. Dysregulation of H1R expression and signaling has been linked to cognitive deficits, negative symptoms in schizophrenia, and mood disturbances. This technical guide provides an in-depth examination of the H1R's role in these disorders, presenting quantitative data from key studies, detailed experimental protocols for its investigation, and visual representations of its signaling pathways and experimental workflows.

H1 Receptor Signaling in the Central Nervous System

In the CNS, the H1 receptor is primarily coupled to the Gq/11 family of G proteins.[1] Upon activation by histamine, this initiates a signaling cascade via phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[1][2] This pathway ultimately modulates neuronal excitability, synaptic plasticity, and gene expression, influencing a wide array of brain functions including arousal, learning, and memory.[3][4]

Role of H1 Receptors in Specific CNS Disorders

Alterations in H1R density and function are prominent features in several major neurological and psychiatric conditions.

Alzheimer's Disease (AD)

In AD, a significant decline in H1R binding is observed, particularly in the frontal and temporal cortices.[5] This reduction is not merely a consequence of general neurodegeneration, as the decrease in H1R binding potential is greater than the corresponding decrease in regional cerebral blood flow.[5] Importantly, the extent of H1R reduction correlates with the severity of cognitive impairment, as measured by the Mini-Mental State Examination (MMSE), suggesting that the disruption of histaminergic neurotransmission plays a substantial role in the cognitive deficits seen in AD patients.[5][6]

| Study Type | Brain Region | Finding | Reference |

| PET with [11C]doxepin | Frontal Cortex | Significantly decreased H1R binding potential in AD patients vs. controls. | [5] |

| PET with [11C]doxepin | Temporal Cortex | Significantly decreased H1R binding potential in AD patients vs. controls. | [5] |

| PET with [11C]doxepin | Multiple Brain Areas | H1R binding potential correlated positively with MMSE scores. | [5] |

Schizophrenia

Evidence points to a significant downregulation of H1 receptors in the frontal cortex of individuals with chronic schizophrenia.[7][8] Post-mortem studies using [3H]-mepyramine binding revealed a decrease in receptor density (Bmax) without a change in affinity (Kd).[7] In vivo PET imaging with [11C]doxepin has corroborated these findings, showing lower binding potential values in the prefrontal cortex and cingulate gyrus of medicated schizophrenic patients compared to healthy controls.[8] More recent research suggests that a specific deficiency of H1R in basal forebrain cholinergic neurons is critically involved in producing negative symptoms, such as social withdrawal and sensorimotor gating deficits.[9][10]

| Study Type | Brain Region | Quantitative Finding | Reference |

| Post-mortem [3H]-mepyramine binding | Frontal Cortex | Bmax reduced by 56% in schizophrenic brains (64 fmol/mg protein in controls). | [7] |

| Post-mortem [3H]-mepyramine binding | Frontal Cortex | No significant change in Kd (~0.6 nM). | [7] |

| PET with [11C]doxepin | Prefrontal & Frontal Cortices | Significantly lower binding potential (BP) in schizophrenic patients. | [8] |

| PET with [11C]doxepin | Cingulate Gyrus | Significantly lower binding potential (BP) in schizophrenic patients. | [8] |

Major Depressive Disorder (MDD)

Similar to schizophrenia, MDD is associated with decreased H1R binding in the brain. PET studies have demonstrated that patients with major depression have significantly lower [11C]-doxepin binding in the prefrontal and frontal cortices and the cingulate gyrus.[11] This reduction in H1R availability is directly correlated with the severity of depressive symptoms, suggesting that the histaminergic system is an important factor in the pathophysiology of depression.[11] Furthermore, the well-known sedative effects of many tricyclic and some atypical antidepressants are attributed to their potent antagonist activity at H1 receptors.[12]

| Study Type | Brain Region | Finding | Reference |

| PET with [11C]doxepin | Prefrontal & Frontal Cortices | Significantly lower binding potential in depressed patients vs. controls. | [11] |

| PET with [11C]doxepin | Cingulate Gyrus | Significantly lower binding potential in depressed patients vs. controls. | [11] |

| PET with [11C]doxepin | Frontal Cortex & Cingulate Gyrus | Binding potential values decreased in proportion to self-rated depression scores. | [11] |

Parkinson's Disease (PD) and Other Disorders

-

Parkinson's Disease: While research is still emerging, H1 receptor antagonism is being explored as a neuroprotective strategy. Blockade of H1 receptors has been shown to safeguard against histamine-induced dopaminergic neuron death in preclinical models, suggesting a potential adjuvant therapeutic role for H1 antagonists in PD.[13][14][15]

-

Anxiety Disorders: The role of H1R in anxiety is complex. Activation of the central histaminergic system can induce anxiogenic effects.[16] Conversely, some first-generation H1 antagonists, such as hydroxyzine, are approved for the symptomatic relief of anxiety, largely due to their sedative properties.[17]

-

Sleep-Wake Regulation: The role of H1R in promoting and maintaining wakefulness is well-established. H1R knockout mice exhibit an inability to maintain wakefulness when faced with behavioral challenges.[18][19] This is the mechanism behind the sedative effects of brain-penetrating H1 antihistamines.[20]

Key Experimental Protocols

Investigating the role of H1 receptors in the CNS requires a range of specialized techniques, from in vitro binding assays to in vivo imaging and behavioral analysis in animal models.

In Vitro H1 Receptor Radioligand Binding Assay

This method is used to determine the affinity (Ki) and density (Bmax) of H1 receptors in tissue homogenates or cell membrane preparations. A competitive binding assay using a radiolabeled H1R antagonist, such as [3H]mepyramine, is a standard approach.[2]

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., frontal cortex) or cultured cells expressing H1R in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in assay buffer.[21]

-

Assay Incubation: In a 96-well plate, set up triplicate reactions for:

-

Total Binding: Membranes + [3H]mepyramine (at a concentration near its Kd, ~1-5 nM).

-

Non-specific Binding (NSB): Membranes + [3H]mepyramine + a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).

-

Competition Binding: Membranes + [3H]mepyramine + varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethyleneimine, using a cell harvester. This separates bound from free radioligand.

-

Counting: Wash the filters with ice-cold wash buffer. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - NSB). For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Positron Emission Tomography (PET) Imaging

PET allows for the non-invasive in vivo quantification and mapping of H1 receptors in the living human brain.[22] This is achieved by administering a positron-emitting radioligand that specifically binds to H1 receptors, such as [11C]doxepin or [11C]pyrilamine.[23][24]

Methodology:

-